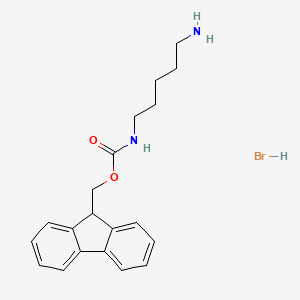

Bromhidrato de N-Fmoc-cadaverina

Descripción general

Descripción

N-Fmoc-cadaverine hydrobromide is a chemical compound with the empirical formula C20H24N2O2·HBr . It has a molecular weight of 405.33 . The compound is also known by the synonyms 9-Fluorenylmethyl N-(5-aminopentyl)carbamate hydrobromide and N-Fmoc-1,5-diaminopentane hydrobromide .

Molecular Structure Analysis

The molecular structure of N-Fmoc-cadaverine hydrobromide consists of a fluorenylmethyl carbamate group (Fmoc) attached to a 1,5-diaminopentane . The InChI string representation of the molecule is1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H . Physical and Chemical Properties Analysis

N-Fmoc-cadaverine hydrobromide is a solid at room temperature . It has a melting point of approximately 130°C . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Investigación Proteómica

El bromhidrato de N-Fmoc-cadaverina se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar en la síntesis de péptidos, que son cruciales en la proteómica para comprender la estructura, la función y las interacciones de las proteínas.

Reactivo de reticulación

Este compuesto es adecuado como reactivo de reticulación . Los reactivos de reticulación se utilizan en bioquímica para unir covalentemente dos moléculas, generalmente grandes, entre sí. Esto puede ser útil en diversas aplicaciones, como el estudio de interacciones proteína-proteína, interacciones proteína-ácido nucleico e interacciones proteína-molécula pequeña.

Fisiología Vegetal

Si bien no está directamente relacionado con el this compound, la cadaverina, un compuesto relacionado, se ha encontrado que participa en procesos fisiológicos de las plantas como la división y el crecimiento celular, promoviendo el desarrollo de pistilos y estambres, regulando el proceso de senescencia, mejorando el desarrollo de los frutos y aumentando el rendimiento .

Aplicaciones Médicas

Nuevamente, aunque no está directamente relacionado con el this compound, la cadaverina se ha utilizado para tratar la arritmia, aliviar la hipoglucemia y curar eficazmente la disentería .

Safety and Hazards

N-Fmoc-cadaverine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound should be handled with appropriate personal protective equipment, including a dust mask, eyeshields, and gloves .

Mecanismo De Acción

Target of Action

N-Fmoc-cadaverine hydrobromide is a biochemical used in proteomics research . .

Mode of Action

The compound is a derivative of cadaverine, a polyamine, and is protected by the 9-Fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is often utilized in peptide synthesis, where the Fmoc group protects the amine group of an amino acid during the coupling process .

Biochemical Pathways

N-Fmoc-cadaverine hydrobromide is likely involved in the biochemical pathways related to peptide synthesis. The Fmoc group allows for the selective addition of amino acids in peptide chains . .

Result of Action

The primary result of the action of N-Fmoc-cadaverine hydrobromide is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains .

Action Environment

The action of N-Fmoc-cadaverine hydrobromide is influenced by the pH of the environment. The Fmoc group is stable under acidic conditions but can be removed under basic conditions . This property is crucial for its role in peptide synthesis.

Análisis Bioquímico

Biochemical Properties

It is known to be a solid compound with a melting point of approximately 130°C . It is used as a cross-linking reagent in biochemical research .

Cellular Effects

Cadaverine, a related compound, is known to participate in various physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield .

Molecular Mechanism

Cadaverine, a related compound, is known to interact with various biomolecules .

Temporal Effects in Laboratory Settings

It is known to be stable when stored at 2-8°C .

Metabolic Pathways

Cadaverine, a related compound, is known to be involved in various biosynthetic pathways .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUIIWVLGUITRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583807 | |

| Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352351-57-6 | |

| Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352351-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

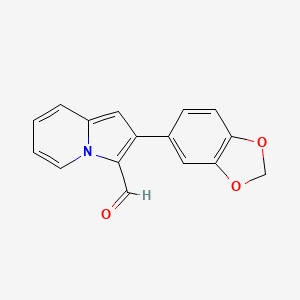

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)

![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)

![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride](/img/structure/B1611715.png)

![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)

![2-Methyl-N-[(3-methylphenyl)methyl]propan-2-amine](/img/structure/B1611726.png)